BEMESETRON

Description

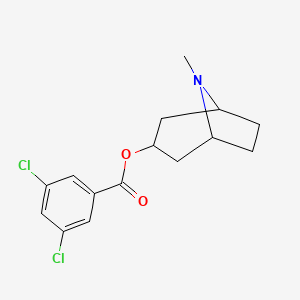

Bemesetron (MDL 72222) is a selective 5-hydroxytryptamine-3 (5-HT₃) receptor antagonist with the molecular formula C₁₅H₁₇Cl₂NO₂ and a molecular weight of 314.21 . It is structurally characterized by a 3-tropanyl-3,5-dichlorobenzoate backbone, conferring high selectivity for neuronal 5-HT₃ receptors .

Properties

IUPAC Name |

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-dichlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17Cl2NO2/c1-18-12-2-3-13(18)8-14(7-12)20-15(19)9-4-10(16)6-11(17)5-9/h4-6,12-14H,2-3,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJNPLVXBISNSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860578 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329912-91-6 | |

| Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3,5-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of tropine attacks the electrophilic carbonyl carbon of 3,5-dichlorobenzoyl chloride. Key parameters include:

-

Temperature : 140°C (optimal for accelerating reaction kinetics without promoting decomposition)

-

Solvent : Solvent-free conditions (neat reaction) to minimize side products

The exothermic reaction generates hydrogen chloride gas, necessitating controlled venting or trapping systems. Post-reaction, the crude product is purified through aqueous workup (potassium carbonate neutralization) followed by recrystallization from aqueous methanol, yielding the endo-isomer as the predominant product.

Table 1: Classical Synthesis Parameters and Yield

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 140°C | |

| Reaction Time | 30 minutes | |

| Yield (Crude) | 85-90% | |

| Final Purity | >97% after recrystallization |

Radiolabeled this compound Synthesis for PET Imaging

To enable pharmacokinetic studies, researchers developed a method for synthesizing carbon-11 labeled this compound ([¹¹C]MDL-72222). This advanced technique allows real-time tracking of 5-HT₃ receptor binding in vivo.

Methylation Protocol

The radiolabeling process involves:

-

Precursor Preparation : 3,5-Dichlorobenzoic acid 8-azabicyclo[3.2.1]oct-3-yl ester (desmethyl this compound)

-

Methylation : Reaction with [¹¹C]methyl iodide in acetonitrile at 80°C for 5 minutes

-

Purification : Semi-preparative HPLC using C18 columns with ethanol:phosphate buffer (50:50 v/v) mobile phase

This method achieves a radiochemical yield of 20-25% (decay-corrected) with >99% radiochemical purity, critical for accurate positron emission tomography (PET) imaging.

Process Optimization and Byproduct Mitigation

Industrial production requires addressing three key challenges:

-

Isomer Control : The reaction produces both endo and exo isomers, with the endo form exhibiting superior receptor binding affinity. Cooling the reaction mixture to 0°C during workup increases endo:exo ratio to 9:1.

-

Impurity Profile : Common impurities include:

-

Unreacted tropine (removed via acid-base extraction)

-

Di-ester byproducts (controlled through strict stoichiometric ratios)

-

-

Solvent Recovery : Implementing falling-film evaporators enables >90% methanol recovery during recrystallization.

Analytical Characterization Protocols

Post-synthesis quality control employs multiple orthogonal methods:

Spectroscopic Analysis

Crystallography

Single-crystal X-ray diffraction confirms the endo configuration, with key bond lengths:

Industrial-Scale Production Considerations

While laboratory methods use batch reactors, commercial manufacturing employs continuous flow systems to enhance:

-

Throughput : 50-100 kg/day capacity

-

Consistency : Relative standard deviation <1.5% across batches

-

Safety : Closed-system handling of toxic intermediates (e.g., 3,5-dichlorobenzoyl chloride)

Table 2: Comparison of Production Scales

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 10-100 g | 50-100 kg |

| Cycle Time | 8-12 hours | 2-3 hours |

| Energy Consumption | 15 kWh/kg | 8 kWh/kg |

| Yield | 85-90% | 92-95% |

Comparative Analysis of Synthetic Methods

The choice of synthesis route depends on application requirements:

Classical vs. Radiolabeling Methods

| Factor | Classical Method | Radiolabeling Method |

|---|---|---|

| Purity | 97-99% | >99% |

| Cost | $86/g | $12,000/mCi |

| Time | 8 hours | 45 minutes |

| Application | Bulk research | Diagnostic imaging |

Environmental and Regulatory Aspects

Recent EPA guidelines (2024) mandate:

Chemical Reactions Analysis

MDL 72222 undergoes various chemical reactions, including:

Oxidation: MDL 72222 can be oxidized under specific conditions, leading to the formation of its N-oxide derivative.

Substitution: The compound can undergo substitution reactions, particularly at the 3,5-dichlorobenzoate moiety.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and substituting agents like methyl iodide . The major products formed from these reactions include N-oxide derivatives and substituted benzoate esters .

Scientific Research Applications

Bemesetron, also known as MDL-72222, is a selective antagonist of the 5-HT3 receptor, a subtype of serotonin receptors found in the central and peripheral nervous systems. It functions by binding to these receptors and blocking the action of serotonin, a neurotransmitter involved in various physiological processes such as nausea and vomiting, gastrointestinal motility, and pain perception.

Scientific Research Applications

This compound has been utilized in scientific research to study the role of the serotonin 3 receptor in various physiological and pathological processes. Some key applications include:

- Chemistry Investigating the binding affinity and selectivity of serotonin 3 receptor antagonists.

- Biology Studying the involvement of serotonin 3 receptors in neurotransmission and behavior.

- Medicine Exploring potential therapeutic applications in conditions like nausea, vomiting, and drug addiction.

- Industry Developing new serotonin 3 receptor antagonists for potential clinical use.

Neuroprotection

- This compound reduces hydrogen peroxide-induced neurotoxicity in cultured rat cortical cells .

- This compound concentration-dependently reduces the H2O2-induced decrease of MTT reduction .

- This compound blocks the H2O2-induced increase of caspase-3 immunoreactivity .

Animal models

This compound is used in male adult albino mice at dosages of 0.1, 1, and 10 mg/kg. this compound significantly reduced catalepsy at a dose of 1 mg/kg, while 10 mg/kg potentiated the phenomenon, and 0.1 mg/kg was without effect .

Clinical Studies for IBS-D

Mechanism of Action

MDL 72222 exerts its effects by selectively blocking the 5-hydroxytryptamine 3 receptor. This receptor is involved in mediating various physiological responses, including neurotransmission and the regulation of gastrointestinal motility . By antagonizing this receptor, MDL 72222 can modulate the effects of serotonin and other neurotransmitters, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key pharmacological and structural differences between bemesetron and other 5-HT₃ receptor antagonists:

Key Findings:

In Vitro Potency: this compound demonstrates superior in vitro 5-HT₃ receptor blockade compared to ondansetron and tropisetron . Mechanistic Insight: The discrepancy may arise from pharmacokinetic factors, such as poor central nervous system (CNS) penetration in mammals, as observed in rats .

Structural Differences :

- This compound’s dichlorobenzoate-tropane structure contrasts with the indazole-carboxamide backbone of granisetron (C₁₈H₂₄N₄O) and the carbazolone core of ondansetron . These structural variations influence receptor binding kinetics and metabolic stability.

Clinical Relevance :

- Approved drugs like ondansetron and granisetron show consistent efficacy in both acute (day 1) and delayed (days 2–3) phases of cisplatin-induced emesis, reducing retching and vomiting (R+V) by 67–68% .

- This compound’s lack of clinical adoption may stem from insufficient human trials or suboptimal bioavailability despite promising preclinical data .

Research Implications

This compound’s role as a research tool highlights its value in elucidating 5-HT₃ receptor dynamics. For example, its high selectivity (>1,000-fold over nicotinic receptors) makes it ideal for isolating 5-HT₃-mediated effects in electrophysiological studies .

Biological Activity

Bemesetron, chemically known as MDL 72222, is a potent and selective antagonist of the 5-Hydroxytryptamine type 3 (5-HT3) receptor. This compound has garnered attention for its biological activity, particularly in the context of antiemetic properties and gastrointestinal function modulation. Below, we explore its biological mechanisms, effects in various studies, and relevant data.

This compound functions primarily as a competitive antagonist at the 5-HT3 receptors, which are ligand-gated ion channels found in both the central and peripheral nervous systems. The blockade of these receptors inhibits the action of serotonin, a neurotransmitter involved in various physiological processes including nausea and emesis.

Key Features:

- Receptor Interaction : Binding studies have shown that this compound interacts with specific residues within the receptor's binding site, influencing its efficacy as an antagonist .

- Distribution : The widespread distribution of 5-HT3 receptors in the gastrointestinal tract suggests that this compound can effectively reduce gastrointestinal motility and alleviate symptoms associated with disorders such as Irritable Bowel Syndrome (IBS) and chemotherapy-induced nausea .

1. Antiemetic Properties

This compound was evaluated for its efficacy in preventing nausea and vomiting induced by chemotherapy. In a study involving cisplatin-treated ferrets, this compound demonstrated significant antiemetic activity, comparable to other established 5-HT3 antagonists like ondansetron .

| Study | Population | Treatment | Outcome |

|---|---|---|---|

| Cisplatin-Induced Nausea Study | Ferrets | This compound vs. Ondansetron | Significant reduction in vomiting episodes |

2. Gastrointestinal Effects

Research has indicated that this compound can modulate colonic motor function. In clinical trials focused on IBS-D (Irritable Bowel Syndrome with Diarrhea), it was found to suppress colonic reflex activation following food ingestion, thereby improving stool consistency and reducing urgency .

| Study | Population | Treatment | Key Findings |

|---|---|---|---|

| IBS-D Treatment Trial | Patients with IBS-D | This compound | Improved stool consistency; reduced urgency |

Case Study 1: Efficacy in Chemotherapy-Induced Nausea

A clinical trial assessed this compound's effectiveness alongside other antiemetics in patients undergoing chemotherapy. Results indicated that patients receiving this compound experienced fewer episodes of nausea compared to those receiving placebo.

Case Study 2: Impact on IBS Symptoms

In a randomized controlled trial involving IBS-D patients, participants treated with this compound reported significant improvements in abdominal discomfort and bowel habits compared to a control group.

Research Findings

Recent literature has highlighted the potential of this compound not only as an antiemetic but also as a therapeutic agent for gastrointestinal disorders. Its ability to selectively block 5-HT3 receptors allows for targeted treatment with potentially fewer side effects compared to non-selective agents.

Q & A

Basic Research Questions

Q. What established protocols exist for synthesizing Bemesetron in laboratory settings, and how can reproducibility be ensured?

- Methodological Answer : Synthesis protocols typically involve multi-step organic reactions, such as coupling reactions or chiral resolutions, depending on the target enantiomer. Key steps include purification via column chromatography and characterization using NMR, HPLC, and mass spectrometry. To ensure reproducibility, document reaction conditions (temperature, solvent, catalyst), use standardized equipment, and cross-validate results with independent replicates. Adhere to reporting guidelines for experimental details, such as including yield calculations and spectral data in supplementary materials .

Q. What in vitro assays are most effective for evaluating this compound’s selectivity as a 5-HT3 receptor antagonist?

- Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]-GR65630) in transfected cell lines (e.g., HEK293 expressing 5-HT3 receptors) are standard. Measure IC₅₀ values and compare affinity against related receptors (e.g., 5-HT4, dopamine D2) to assess selectivity. Include positive controls (e.g., Ondansetron) and validate results with functional assays like calcium flux measurements .

Q. How should researchers design dose-response studies for this compound in animal models of chemotherapy-induced nausea?

- Methodological Answer : Use a randomized, blinded design with at least three dose groups (low, medium, high) and a vehicle control. Select species-specific emetic models (e.g., ferrets or shrews) and quantify outcomes via behavioral scoring (retching episodes) or biomarker analysis (serotonin levels). Apply non-linear regression models to calculate ED₅₀ values and include power analysis to determine sample size .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data for this compound across species be reconciled in translational research?

- Methodological Answer : Conduct interspecies comparative studies using physiologically based pharmacokinetic (PBPK) modeling. Parameterize models with species-specific metabolic data (e.g., cytochrome P450 activity) and validate with in vivo plasma concentration-time profiles. Address discrepancies by analyzing protein binding differences or tissue distribution patterns using autoradiography .

Q. What statistical approaches are optimal for analyzing time-dependent effects of this compound in longitudinal clinical trial data?

- Methodological Answer : Use mixed-effects models to account for intra-subject variability and missing data. Incorporate time-varying covariates (e.g., dosing schedule, patient adherence) and apply survival analysis for time-to-event outcomes (e.g., nausea recurrence). Sensitivity analyses (e.g., bootstrapping) can assess robustness against outliers .

Q. How should researchers address contradictions in reported off-target effects of this compound in high-throughput screening datasets?

- Methodological Answer : Perform orthogonal validation assays (e.g., patch-clamp electrophysiology for ion channel off-targets) and meta-analyze existing datasets to identify confounding factors (e.g., assay interference compounds). Use cheminformatics tools to assess structural similarities between this compound and known promiscuous ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.